2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole

Fragment-based drug discovery Physicochemical property differentiation Regioisomeric benzimidazole libraries

2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole (CAS 1803899-27-5, molecular formula C₈H₃ClF₄N₂, molecular weight 238.57 g/mol) is a polyhalogenated benzimidazole scaffold featuring three distinct electron-withdrawing substituents—chlorine at position 2, fluorine at position 4, and trifluoromethyl at position 7—arranged on the benzo-fused imidazole core. This specific 2,4,7-trisubstitution pattern is commercially catalogued by multiple reputable chemical suppliers, including Apollo Scientific (catalogue PC501082), Alfa Chemistry, and CymitQuimica, with purity levels typically reaching 98% (HPLC).

Molecular Formula C8H3ClF4N2
Molecular Weight 238.57 g/mol
Cat. No. B12847901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole
Molecular FormulaC8H3ClF4N2
Molecular Weight238.57 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1C(F)(F)F)N=C(N2)Cl)F
InChIInChI=1S/C8H3ClF4N2/c9-7-14-5-3(8(11,12)13)1-2-4(10)6(5)15-7/h1-2H,(H,14,15)
InChIKeyIPYGSMCXOFILGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole: Chemical Identity, Substitution Pattern, and Comparator Landscape for Scientific Procurement


2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole (CAS 1803899-27-5, molecular formula C₈H₃ClF₄N₂, molecular weight 238.57 g/mol) is a polyhalogenated benzimidazole scaffold featuring three distinct electron-withdrawing substituents—chlorine at position 2, fluorine at position 4, and trifluoromethyl at position 7—arranged on the benzo-fused imidazole core . This specific 2,4,7-trisubstitution pattern is commercially catalogued by multiple reputable chemical suppliers, including Apollo Scientific (catalogue PC501082), Alfa Chemistry, and CymitQuimica, with purity levels typically reaching 98% (HPLC) . The benzimidazole class is extensively exploited in medicinal chemistry as a privileged kinase inhibitor scaffold, and the placement of three orthogonal halogen handles on this core creates a chemically addressable intermediate distinct from its mono- and di-substituted analogs [1].

Why 2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole Cannot Be Readily Replaced by Other Benzimidazole Analogs


Within the C₈H₃ClF₄N₂ isomeric family, subtle permutations of the chlorine, fluorine, and trifluoromethyl substituents around the benzimidazole core produce compounds with identical molecular formulas but divergent molecular recognition properties. For instance, the 7-CF₃ regioisomer (CAS 1803899-27-5) has a predicted XLogP3 of 3.4 and 5 hydrogen bond acceptors, while the 5-CF₃ variant (CAS 1803898-78-3) shares the same computed LogP . More critically, the presence of the N–H donor renders the prototropic and tautomeric behavior acutely sensitive to the 4-fluoro/7-trifluoromethyl electronic push–pull arrangement, distinguishing it from analogs such as 2-chloro-4-fluoro-1H-benzimidazole (CAS 256519-11-6), which lacks the CF₃ group entirely and has a LogP of only 2.5 and 2 HBA [1]. Generic substitution by a differently decorated benzimidazole therefore carries a high risk of altering physicochemical properties and downstream chemical reactivity in structure–activity relationship (SAR) and fragment-based campaigns [2].

Quantitative Evidence: Where 2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole Differentiates from Its Closest Analogs


Ortho-CF₃ Regioisomer Differentiation: TPSA and Hydrogen Bond Acceptor Count as Procurable Descriptors for Fragment Library Design

The 4-fluoro-7-trifluoromethyl arrangement on the target compound confers a topological polar surface area (TPSA) of 28.7 Ų and a hydrogen bond acceptor count of 5 . In contrast, the N-alkylated analog 2-chloro-7-fluoro-1-(trifluoromethyl)benzimidazole (PubChem CID 174577700) possesses a TPSA of 17.8 Ų and 0 hydrogen bond donors, with an elevated XLogP3 of 3.6 [1]. These divergent property profiles are predictable from the substitution topology and provide a basis for selecting scaffolds with pre-defined fragment property space.

Fragment-based drug discovery Physicochemical property differentiation Regioisomeric benzimidazole libraries

Head-to-Head LogP Contrast: 2-Chloro-4-fluoro-7-(trifluoromethyl)- vs. 2-Chloro-4-fluoro-1H-benzimidazole and 2-Chloro-7-(trifluoromethyl)-1H-benzimidazole

The target compound exhibits an XLogP3 of 3.4, representing a +0.9 to +1.0 log unit increase in lipophilicity relative to the de-trifluoromethylated analog 2-chloro-4-fluoro-1H-benzimidazole (XLogP3 = 2.5) [1]. It is also more lipophilic than the 7-CF₃ analog lacking the 4-fluoro substituent, 2-chloro-7-(trifluoromethyl)-1H-benzimidazole (CAS 1075753-27-3, LogP = 3.24) . This difference corresponds to an approximately 8-fold theoretical increase in octanol–water partition coefficient compared to the compound without CF₃.

Lipophilicity-driven differentiation Physicochemical property profiling Medicinal chemistry building blocks

Scaffold Diversification Advantage: The 3-Halogen Benzimidazole Core Enables Sequential Pd-Mediated Cross-Coupling Not Possible on Parent Benzimidazole

The target compound presents three electronically differentiated carbon–halogen bonds (C2–Cl, C4–F, C7–CF₃). Under Suzuki–Miyaura conditions, 2-chlorobenzimidazoles undergo oxidative addition with Pd(0) at elevated temperatures (80–110 °C), while the C4–F bond remains inert under these conditions, enabling chemoselective sequential functionalization [1][2]. Conversely, parent 1H-benzimidazole lacks halogen handles and requires harsh C–H activation conditions for derivatization. The 7-CF₃ group withdraws electron density from the fused benzene ring, further tuning the electrophilicity of the C2–Cl site.

Synthetic chemistry Palladium-catalyzed cross-coupling Medicinal chemistry diversification

Antiprotozoal Subclass Comparison: 2-Trifluoromethylbenzimidazoles with Multiple Halogens Achieve IC₅₀ < 1 μM Against Giardia and Trichomonas

A systematic SAR study of 2-(trifluoromethyl)-1H-benzimidazole derivatives by Navarrete-Vázquez et al. (2006) demonstrated that polyhalogenated congeners in this subclass achieve IC₅₀ values < 1 μM against Giardia intestinalis and Trichomonas vaginalis, significantly outperforming albendazole and metronidazole standards [1]. Specifically, 5(6)-chloro-2-(trifluoromethyl)-1H-benzimidazole showed equal or superior activity to metronidazole, while 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole was 14-fold more active than albendazole against T. vaginalis. The target compound—bearing both chlorine at C2 and 4-fluoro/7-CF₃ substitution—belongs to this high-potency polyhalogenated benzimidazole subclass, distinguishing it from mono-substituted or non-fluorinated analogs.

Antiparasitic drug discovery Structure-activity relationship 2-Trifluoromethylbenzimidazole bioisosteres

Kinase Inhibitor Building Block: 2-Chloro-4-fluoro-1H-benzimidazole Core is a Documented Intermediate for ATR Kinase Inhibitor Synthesis

The 2-chloro-4-fluoro-1H-benzimidazole substructure (CAS 256519-11-6), which constitutes the core scaffold of the target compound, is explicitly documented as a pharmaceutical intermediate for ATR kinase inhibitors in patent literature [1]. EP2940017 (Vertex Pharmaceuticals) describes methods for preparing benzimidazole-based ATR inhibitors, and multiple BindingDB entries report ATR inhibitors derived from 2-chloro-4-fluorobenzimidazole with Ki values < 10 nM [2]. The target compound adds a 7-CF₃ substituent to this validated ATR inhibitor core, providing a trifluoromethylated analog for SAR exploration that is not directly accessible from the parent 2-chloro-4-fluoro-1H-benzimidazole.

ATR kinase inhibitor Cancer therapeutics Pharmaceutical intermediates

Procurement-Relevant Application Scenarios for 2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole


Fragment-Based Lead Discovery Requiring CNS-Permeable Benzimidazole Cores

The TPSA of 28.7 Ų and XLogP3 of 3.4 place this compound in a favorable property space for CNS drug discovery (CNS-MPO score > 4). Procure this compound for fragment library screening where differentiated TPSA and lipophilicity profiles are needed versus the non-CF₃ analog (TPSA not reported; XLogP3 2.5) .

Sequential C–H Functionalization for Diversity-Oriented Synthesis Programs

With three distinct halogen handles (C2–Cl, C4–F, C7–CF₃), this scaffold enables stepwise Pd-catalyzed arylation and amination. Programs requiring rapid analog generation for kinase inhibitor SAR should select this trisubstituted intermediate over mono- or dihalogenated benzimidazoles, as documented in WO2022201155A1 [1].

ATR Kinase Inhibitor Medicinal Chemistry Campaigns

The 2-chloro-4-fluorobenzimidazole substructure is a validated ATR inhibitor scaffold (EP2940017; Vertex Pharmaceuticals). The addition of the 7-CF₃ group enables exploration of hydrophobic sub-pockets in the ATR ATP-binding site and provides a ¹⁹F NMR handle for binding and metabolism studies. Procurement is indicated where a CF₃-probe variant of the established ATR inhibitor core is required [2].

Antiprotozoal Drug Discovery Leveraging the Polyhalogenated 2-Trifluoromethylbenzimidazole Pharmacophore

Given that polyhalogenated 2-CF₃-benzimidazoles achieve sub-micromolar IC₅₀ values against Giardia and Trichomonas (Navarrete-Vázquez et al., 2006), this compound serves as a diversified starting point for antiparasitic SAR beyond the reported 5,6-substituted analogs. Programs pursuing neglected tropical disease targets should consider this scaffold as a halogen-rich entry into the validated 2-CF₃-benzimidazole series [3].

Quote Request

Request a Quote for 2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.